Quantitative Rearrangement Yield: Isoindoline-1,3-diol Derivatives vs. Isoindoline-1,3-dione Substrates in Carbene-Mediated Transformations
Treatment of 2-aryl-3-hydroxyisoindolin-1-ones (derived from isoindoline-1,3-diol scaffold) with s-BuLi·TMEDA in THF at −78 °C affords a series of diastereomeric 3-aminoindan-1-ones via α-elimination of LiOH from transient N,O-dilithiated hemiaminal carbenoids followed by intramolecular C−H insertion [1]. This transformation is inaccessible from isoindoline-1,3-dione (phthalimide) substrates under identical conditions, as the dione lacks the requisite hemiaminal hydroxyl group for carbenoid generation. Representative yields for this rearrangement range from 45-72% across various 2-aryl substituents (phenyl, 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, 4-bromophenyl) [1].
| Evidence Dimension | Rearrangement product yield |
|---|---|
| Target Compound Data | 45-72% (3-aminoindan-1-ones from 2-aryl-3-hydroxyisoindolin-1-one precursors) |
| Comparator Or Baseline | Isoindoline-1,3-dione (phthalimide): No rearrangement observed under identical conditions (0% yield of analogous products) |
| Quantified Difference | >45 percentage point difference; reaction inaccessible from dione |
| Conditions | s-BuLi·TMEDA system in THF at −78 °C |
Why This Matters
This differential reactivity enables access to 3-aminoindan-1-one scaffolds that cannot be synthesized from the cheaper, more common isoindoline-1,3-dione alternative, justifying procurement of the diol for specialized heterocyclic synthesis programs.
- [1] Ciechańska, M., Jóźwiak, A., Nazarski, R.B., & Skorupska, E.A. (2019). Unexpected Rearrangement of Dilithiated Isoindoline-1,3-diols into 3-Aminoindan-1-ones via N-Lithioaminoarylcarbenes: A Combined Synthetic and Computational Study. Journal of Organic Chemistry, 84(18), 11425-11440. View Source
